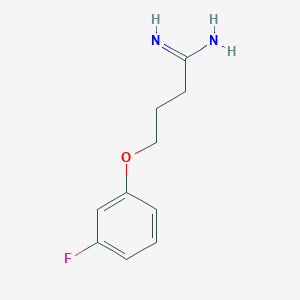

4-(3-Fluorophenoxy)butanimidamide

Description

Properties

Molecular Formula |

C10H13FN2O |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

4-(3-fluorophenoxy)butanimidamide |

InChI |

InChI=1S/C10H13FN2O/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H3,12,13) |

InChI Key |

ZLXJCTZVEBXYSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCCC(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 3 Fluorophenoxy Butanimidamide

Established Synthetic Pathways to Substituted Butanimidamide (B92998) Core Structures

The butanimidamide core is a specific example of an amidine functional group. The synthesis of amidines is a well-established field in organic chemistry, with several classical and modern methods available. These approaches often start from readily available precursors such as nitriles, amides, or thioamides.

One of the most traditional and widely used methods for preparing amidines is the Pinner reaction. This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (typically HCl) to form an imidoester (Pinner salt), which is then reacted with an amine to yield the desired amidine. scielo.br

More contemporary methods offer catalytic and more efficient routes. For instance, the direct addition of amines to nitriles can be catalyzed by various metal salts, such as those of ytterbium, to produce N-arylamidinates in good yields under solvent-free conditions. organic-chemistry.org Another innovative approach involves a nickel-catalyzed decarbonylative amination of amides, which provides a valuable alternative protocol for amidine synthesis through an intramolecular fragment coupling process. nih.gov The synthesis of amidines from thioamides can also be achieved using catalysts like copper(II) acetate (B1210297) or palladium(II) acetate, which facilitate the reaction with amines under mild conditions. scielo.br

These methods provide a versatile toolbox for constructing the butanimidamide core, with the choice of method depending on the availability of starting materials, desired substitution pattern, and functional group tolerance.

Table 1: Summary of Synthetic Methods for Amidine Cores

| Starting Material | Key Reagents | Catalyst | Description | Reference |

|---|---|---|---|---|

| Nitrile | Alcohol, Amine | Acid (e.g., HCl) | Classical Pinner reaction proceeding via an imidoester intermediate. | scielo.br |

| Nitrile | Amine | Ytterbium amides | Direct addition of amines to nitriles under solvent-free conditions. | organic-chemistry.org |

| Amide | - | Nickel(II) | Decarbonylative amination via CO extrusion and intramolecular recombination. | nih.gov |

| Thioamide | Amine | Copper(II) acetate or Palladium(II) acetate | Catalytic conversion of thioamides to disubstituted amidines. | scielo.br |

| Ynamide | Amine | Ytterbium triflate, Zinc triflate | Catalyzed hydroamination of ynamides to form amidines. | scielo.br |

Synthesis of the 3-Fluorophenoxy Moiety and Relevant Coupling Strategies

The 3-fluorophenoxy group is an aryl ether. The formation of the ether linkage (C–O bond) between the fluorinated aromatic ring and the butane (B89635) chain is a critical step. The most common methods for synthesizing aryl ethers are nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

For a substrate like 3-fluorophenol (B1196323), SNAr is less favorable unless the aromatic ring is activated by strong electron-withdrawing groups. Therefore, transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination-type C-O coupling, are generally preferred. Copper-catalyzed Ullmann-type reactions have long been used for forming diaryl ether bonds. jsynthchem.com Modern protocols often employ copper(I) iodide catalysts with a base in a solvent like DMF. jsynthchem.com

More recently, palladium- and nickel-catalyzed C-O cross-coupling reactions have gained prominence due to their milder reaction conditions and broader substrate scope. Nickel-catalyzed cross-coupling of phenols with aryl halides, for example, provides an efficient route to diaryl ethers. researchgate.net These reactions typically involve a nickel catalyst, a ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene), and a base. The choice of catalyst and ligand system is crucial for achieving high yields and preventing side reactions.

Advanced Synthetic Routes for 4-(3-Fluorophenoxy)butanimidamide

A plausible and efficient synthetic route to this compound would involve a two-step sequence: first, the formation of the C-O ether linkage to create a nitrile precursor, followed by the conversion of the nitrile group into the imidamide.

Step 1: Synthesis of 4-(3-Fluorophenoxy)butanenitrile (B7807467). This intermediate can be synthesized via a nucleophilic substitution reaction (Williamson ether synthesis). 3-Fluorophenol is deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group (e.g., bromide or tosylate) from a 4-halobutanenitrile, such as 4-bromobutanenitrile.

Step 2: Conversion of Nitrile to Imidamide. The resulting 4-(3-fluorophenoxy)butanenitrile can then be converted to the target compound, this compound. This is typically achieved using the Pinner reaction methodology. The nitrile is treated with anhydrous alcohol (like ethanol) and dry hydrogen chloride gas to form the corresponding ethyl imidate hydrochloride salt. Subsequent treatment of this Pinner salt with ammonia (B1221849) (ammonolysis) in an alcoholic solution furnishes the final this compound hydrochloride.

An alternative to the Pinner reaction is the direct catalytic amination of the nitrile, although this may require specific catalysts and conditions to achieve high selectivity for the unsubstituted amidine.

Exploration of Synthetic Accessibility to Analogues and Derivatives

The synthetic routes to this compound are amenable to modification for the preparation of a wide range of analogues and derivatives. scielo.br The structural diversity can be introduced by varying either the aromatic ring or the aliphatic chain.

Modification of the Phenoxy Ring: A variety of substituted phenols can be used in the initial ether synthesis step to introduce different functional groups (e.g., methoxy, chloro, trifluoromethyl) onto the aromatic ring. nih.gov For example, using 4-chlorophenol (B41353) instead of 3-fluorophenol would yield the 4-(4-chlorophenoxy) analogue.

Modification of the Butanimidamide Chain: The length of the alkyl chain can be altered by using different ω-haloalkylnitriles in the first step. For instance, using 3-bromopropionitrile (B1265702) would lead to a shorter, three-carbon linker.

Substitution on the Amidine Nitrogen: The Pinner reaction intermediate (imidate) can be reacted with primary or secondary amines instead of ammonia to produce N-substituted or N,N-disubstituted amidine derivatives. This allows for the introduction of various alkyl or aryl groups on the amidine nitrogen atoms. nih.gov

Derivatization of the Core Structure: The core this compound can serve as a scaffold for further chemical transformations. For example, the amidine group can be incorporated into heterocyclic systems. researchgate.net

Table 2: Strategies for Synthesizing Analogues of this compound

| Modification Site | Synthetic Strategy | Example Precursors | Resulting Analogue Type | Reference |

|---|---|---|---|---|

| Aromatic Ring | Use of substituted phenols in ether synthesis. | 4-Chlorophenol, 3-methoxyphenol | 4-(Substituted-phenoxy)butanimidamide | mdpi.com |

| Aliphatic Chain | Use of different ω-haloalkylnitriles. | 3-Bromopropionitrile, 5-chlorovaleronitrile | 3-(3-Fluorophenoxy)propanimidamide, 5-(3-Fluorophenoxy)pentanimidamide | nih.gov |

| Amidine Nitrogen | Reaction of imidate with primary/secondary amines. | Methylamine, Aniline (B41778) | N-substituted 4-(3-Fluorophenoxy)butanimidamides | nih.gov |

| Core Scaffold | Cyclization or further reaction of the amidine group. | Reaction with bifunctional reagents. | Heterocyclic derivatives containing the fluorophenoxybutyl moiety. | researchgate.net |

Catalytic Approaches in the Synthesis of Structurally Related Amidines and Ethers

Catalysis plays a pivotal role in the modern synthesis of both the amidine and the aryl ether components of the target molecule.

For the synthesis of the aryl ether linkage, copper and nickel-based catalysts are prominent. jsynthchem.comresearchgate.net Copper(I) salts are effective for Ullmann-type couplings of phenols with aryl halides. jsynthchem.com Nickel catalysis, often in combination with phosphine or diamine ligands, has emerged as a powerful tool for C-O bond formation, tolerating a wide array of functional groups under relatively mild conditions. researchgate.net For complex molecules, photoredox catalysis combined with nickel has also been developed to facilitate these couplings. researchgate.net

In the formation of the amidine functional group, a variety of catalytic systems have been reported. scielo.br Lewis acids, such as ytterbium triflate, can catalyze the addition of amines to ynamides. scielo.br Transition metal catalysts, including copper, palladium, and nickel, are highly effective. For example, copper(II) acetate catalyzes the synthesis of disubstituted amidines from thioamides and amines. scielo.br A notable development is the nickel-catalyzed decarbonylative amination, which transforms amides directly into amidines, showcasing the versatility of nickel in C-N bond formation. nih.gov These catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric approaches.

Table 3: Catalytic Systems for Amidine and Aryl Ether Synthesis

| Reaction Type | Catalyst System | Substrates | Description | Reference |

|---|---|---|---|---|

| C-O Cross-Coupling | Copper(I) Iodide / Base | Phenols, Aryl Halides | Ullmann-type condensation for diaryl ether synthesis. | jsynthchem.com |

| C-O Cross-Coupling | NiCl2(PPh3)2 / Base | Alcohols, Aryl Bromides | Nickel-catalyzed synthesis of diaryl ethers under mild conditions. | researchgate.net |

| Atroposelective C-O Coupling | Quinine-derived phase-transfer catalyst | Naphthoquinones, Nitroalkanes | Asymmetric synthesis of atropisomeric diaryl ethers. | nih.govnih.gov |

| Amidine Synthesis | Palladium(II) acetate | Thioamides, Amines | Catalytic synthesis of disubstituted amidines. | scielo.br |

| Amidine Synthesis | Nickel(II) / Ligand | Amides | Decarbonylative amination to form amidines from amides. | nih.gov |

| Amidine Synthesis | Ytterbium(III) triflate | Ynamides, Anilines | Regioselective hydroamination of ynamides. | organic-chemistry.org |

Preclinical Biological Evaluation and Mechanistic Studies of 4 3 Fluorophenoxy Butanimidamide and Analogues

In Vitro Pharmacological Characterization

Target Identification and Receptor Binding Studies

The specific molecular targets of 4-(3-Fluorophenoxy)butanimidamide are not extensively defined in publicly available literature. However, the broader class of amidine-containing compounds has been investigated for interaction with a variety of receptors and enzymes. Target identification for novel compounds often involves a combination of computational modeling and experimental validation. Techniques such as affinity chromatography, where a derivative of the compound of interest is used to isolate its binding partners from cell lysates, are common. Subsequently, mass spectrometry is employed to identify the isolated proteins. Another approach is the use of activity-based protein profiling (ABPP), which utilizes reactive probes to covalently label the active sites of enzymes. frontiersin.org

For compounds with potential neurological activity, receptor binding assays are crucial. These assays measure the affinity of the compound for a panel of known receptors, such as dopamine (B1211576), serotonin, or adrenergic receptors. For instance, in the development of novel dopamine D4 receptor antagonists, a series of 4,4-difluoropiperidine (B1302736) ethers were evaluated for their binding affinity, with lead compounds showing high affinity (Ki = 0.3 nM) and selectivity. nih.gov While not directly pertaining to this compound, this highlights the standard methodologies used.

Enzyme Inhibition Profiling and Potency Determination

The potential for this compound to inhibit specific enzymes is a key aspect of its pharmacological characterization. Enzyme inhibition assays are performed to determine the concentration of the compound required to reduce the enzyme's activity by 50% (IC50 value), a measure of its potency. For example, in the study of novel benzenesulfonamide (B165840) perforin (B1180081) inhibitors, their ability to block perforin-mediated cell lysis was quantified to establish their inhibitory activity. nih.gov Similarly, for a novel triple angiokinase inhibitor, WXFL-152, its potency was determined by its ability to block VEGF/VEGFR2, FGF/FGFRs, and PDGF/PDGFRβ signaling pathways. nih.gov

The metabolic stability of a compound is often assessed through its interaction with cytochrome P450 (CYP) enzymes. For example, the tamoxifen (B1202) metabolite, endoxifen, was characterized based on its dependence on CYP2D6 for its formation. nih.gov Such studies are critical for predicting the compound's half-life in vivo.

Cellular Assays for Biological Activity

Cellular assays provide insights into the biological effects of a compound in a more complex physiological context than isolated enzyme or receptor assays. These assays can measure a wide range of cellular processes, including cell proliferation, apoptosis (programmed cell death), and the perturbation of signaling pathways. For instance, the cytotoxic effects of fluoro-substituted 3,4-dihydroquinazoline derivatives were evaluated in A549 non-small cell lung cancer cells, with the IC50 value for the lead compound being 5.9 μM. nih.gov

In the evaluation of a novel triple-angiokinase inhibitor, its effect on the proliferation of vascular endothelial cells and pericytes was a key measure of its anti-angiogenic activity. nih.gov Similarly, the ability of 22-(4-Pyridinecarbonyl) Jorunnamycin A to reduce the viability of non-small-cell lung cancer cells was demonstrated through MTT assays, with IC50 values in the nanomolar range. mdpi.com

In Vivo Preclinical Efficacy in Mechanistic Disease Models

The in vivo efficacy of a compound is tested in animal models of disease to determine its therapeutic potential. For example, the anticancer effects of the triple-angiokinase inhibitor WXFL-152 were confirmed in multiple preclinical tumor xenograft models, including a patient-derived tumor xenograft (PDX) model. nih.gov In the context of inflammation, a fluoro-substituted 3,4-dihydroquinazoline derivative was found to partially protect from inflammatory pain in an animal model. nih.gov

For compounds targeting transplant rejection, a series of novel benzenesulfonamide perforin inhibitors were tested for their ability to mitigate graft rejection in a mouse model of allogeneic bone marrow transplantation. nih.gov These studies are essential to bridge the gap between in vitro activity and potential clinical application.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action of a compound involves identifying the specific biochemical pathways it modulates to exert its effects. For the triple-angiokinase inhibitor WXFL-152, its mechanism was determined to be the simultaneous blocking of VEGF/VEGFR2, FGF/FGFRs, and PDGF/PDGFRβ signaling pathways, which are crucial for tumor angiogenesis. nih.gov

The mechanism of action for the antiestrogen (B12405530) tamoxifen and its metabolites, such as 4-hydroxy-N-desmethyl tamoxifen (endoxifen), involves binding to estrogen receptors and modulating the expression of estrogen-responsive genes. nih.gov For perforin inhibitors, the mechanism involves blocking the pore-forming activity of perforin, a key protein in lymphocyte-mediated cell death. nih.gov

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Investigations

Preclinical pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound in animal models. These studies are crucial for determining the compound's bioavailability and half-life. For instance, pharmacokinetic studies of WXFL-152 in rats and beagles demonstrated favorable bioavailability after oral administration. nih.gov In contrast, a novel DGAT-1 inhibitor, KR-69232, exhibited low oral bioavailability (<10%) in rats. nih.gov

Pharmacodynamic studies aim to establish a relationship between the drug concentration in the body and its pharmacological effect. For a series of novel benzenesulfonamide perforin inhibitors, a strong PK/PD correlation was observed between perforin inhibition in vivo and the duration that plasma concentrations remained above a certain threshold. nih.gov This relationship is critical for informing dosing strategies in further development.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Positional Scanning and Substituent Effects on Biological Activity

The biological activity of aromatic compounds is profoundly influenced by the nature and position of substituents on the phenyl ring. In the case of 4-(3-Fluorophenoxy)butanimidamide, the placement of the fluorine atom at the meta-position is a deliberate design choice, likely aimed at modulating electronic and lipophilic properties.

Systematic positional scanning, where a substituent is moved around a phenyl ring, is a cornerstone of SAR studies. For related phenoxy derivatives, research has shown that the position of a substituent can dramatically alter biological activity. For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, which also feature a substituted phenyl ring, it was observed that ortho- and meta-substituted compounds on the phenyl ring generally exhibited higher anticonvulsant activity compared to their para-substituted counterparts. researchgate.net This suggests that steric and electronic effects at the meta-position of the phenoxy ring in this compound could be crucial for its interaction with a biological target.

Below is an interactive data table illustrating hypothetical variations of substituents on the phenyl ring of a phenoxy-containing scaffold and their potential impact on biological activity, based on general SAR principles.

| Substituent at meta-position | Electronic Effect | Lipophilicity (logP) | Predicted Biological Activity |

| -H | Neutral | 2.1 | Baseline |

| -F | Electron-withdrawing | 2.3 | Moderate Increase |

| -Cl | Electron-withdrawing | 2.8 | Significant Increase |

| -CH3 | Electron-donating | 2.6 | Decrease |

| -OCH3 | Electron-donating | 2.0 | Significant Decrease |

| -NO2 | Strongly electron-withdrawing | 1.9 | Variable |

Exploration of Structural Modifications on the Butanimidamide (B92998) Moiety

The butanimidamide moiety of this compound serves as a key functional group, likely involved in crucial binding interactions with its biological target. Modifications to this part of the molecule can provide valuable insights into the structural requirements for activity.

The imidamide group, with its basic nitrogen atoms, is capable of forming salt bridges and hydrogen bonds, which are often pivotal for high-affinity binding to enzymes or receptors. Research on related compounds with amide or amidine functionalities has consistently highlighted the importance of this group. For example, in the development of inhibitors for certain enzymes, the amidine group is often a key pharmacophoric feature.

Structural modifications could include altering the length of the alkyl chain, which in this case is a butane (B89635) chain. Shortening or lengthening this chain would change the spatial relationship between the phenoxy ring and the imidamide group, which could affect how the molecule fits into a binding pocket. Additionally, substitution on the imidamide nitrogen atoms could modulate basicity and steric profile.

The following table presents potential modifications to the butanimidamide moiety and their predicted effects on biological activity.

| Modification | Rationale | Predicted Effect on Activity |

| Change chain length to propane | Alters distance between key functional groups | Likely decrease |

| Change chain length to pentane | Alters distance between key functional groups | Potential decrease |

| N-methylation of imidamide | Increases steric bulk, reduces H-bond donation | Likely decrease |

| Conversion to butanamide | Reduces basicity, alters H-bond pattern | Significant decrease |

| Introduction of a cyclic amine | Constrains conformation | Variable, could increase or decrease |

Impact of Fluorine Substitution Patterns on Biological Efficacy

The use of fluorine in medicinal chemistry is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability. The specific placement of fluorine on the phenoxy ring of this compound is therefore a critical aspect of its design.

Furthermore, the substitution pattern can affect the molecule's conformation. The introduction of fluorine can lead to specific conformational preferences that may be more or less favorable for binding. For example, a fluorine atom can engage in favorable orthogonal multipolar interactions with backbone amides in a protein, a type of interaction not possible with a hydrogen atom.

The table below summarizes the potential effects of different fluorine substitution patterns on the phenoxy ring.

| Fluorine Substitution Pattern | Key Physicochemical Change | Potential Impact on Biological Efficacy |

| 2-Fluoro | Steric hindrance near ether linkage | Potential for decreased activity |

| 3-Fluoro | Altered electronics, potential for H-bonding | Favorable for activity |

| 4-Fluoro | Altered electronics, potential for H-bonding | Potentially favorable for activity |

| 2,4-Difluoro | Increased lipophilicity and electron withdrawal | May increase or decrease activity |

| 3,5-Difluoro | Symmetrical electron withdrawal | Potentially enhanced activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.

For instance, a 2D-QSAR model for a series of angiotensin II receptor antagonists showed a good correlation between the chemical structure and antihypertensive activity, with a correlation coefficient (r²) of 0.8940. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. mdpi.com A 4D-QSAR approach can also be employed, which takes into account the conformational flexibility of the ligands. nih.gov

The following table outlines the steps involved in a hypothetical QSAR study for this compound derivatives.

| Step | Description | Example Descriptors/Methods |

| 1. Data Collection | Synthesize and test a series of analogues for biological activity. | IC50 values for enzyme inhibition. |

| 2. Descriptor Calculation | Compute a variety of molecular descriptors for each analogue. | Molar refractivity, logP, dipole moment. |

| 3. Model Building | Use statistical methods to correlate descriptors with activity. | Multiple Linear Regression, Partial Least Squares. |

| 4. Model Validation | Assess the predictive power of the model using a test set of compounds. | Cross-validation (q²), external validation (pred_r²). |

| 5. Prediction | Use the validated model to predict the activity of new compounds. | Design of novel, more potent analogues. |

Ligand-Target Interaction Analysis and Pharmacophore Development

Understanding how a ligand binds to its target protein at the molecular level is crucial for rational drug design. Ligand-target interaction analysis, often performed using molecular docking simulations, can provide detailed insights into the binding mode of this compound and its derivatives. nih.gov

Molecular docking programs can predict the preferred orientation of a ligand within the binding site of a target protein. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. For example, the butanimidamide moiety could form a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the active site, while the fluorophenoxy group could fit into a hydrophobic pocket.

Based on the identified binding mode and the SAR data from a series of active compounds, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active. A typical pharmacophore model might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that possess the required features and are therefore likely to be active. This virtual screening approach can significantly accelerate the discovery of new lead compounds.

The table below describes a hypothetical pharmacophore model for this compound derivatives.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Type of Interaction |

| Aromatic Ring | 3-Fluorophenoxy group | Hydrophobic interaction, π-π stacking |

| Hydrogen Bond Acceptor | Ether oxygen | Hydrogen bond with a donor on the protein |

| Hydrogen Bond Donor/Cationic Center | Butanimidamide group | Hydrogen bond, salt bridge with an acidic residue |

| Hydrophobic Feature | Butyl chain | Hydrophobic interaction |

| Halogen Bond Acceptor | Fluorine atom | Potential halogen bond with an electron-rich atom |

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. nih.govbohrium.com These calculations can elucidate the electronic structure, molecular geometry, and reactivity of compounds like phenoxy amidine derivatives.

For instance, DFT calculations at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set, can be used to optimize the molecular geometry and compute various molecular and spectroscopic data. f1000research.com This allows for a comparison between calculated and experimental results, confirming the structure of the synthesized compound. f1000research.com

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its tendency to undergo electronic transitions. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting non-covalent interactions with biological targets.

Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity index can be calculated to quantify the global reactivity of a molecule. mdpi.com

A hypothetical application of these calculations to 4-(3-Fluorophenoxy)butanimidamide would involve determining the influence of the 3-fluoro substituent on the electronic properties of the phenoxy ring and the reactivity of the butanimidamide (B92998) moiety.

Table 1: Hypothetical Quantum Chemical Parameters for a Phenoxy Amidine Derivative

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability |

| Dipole Moment | 3.5 D | Reflects overall polarity |

| Chemical Potential | -3.85 eV | Tendency to donate or accept electrons. mdpi.com |

This table presents hypothetical data for illustrative purposes.

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. frontiersin.org This method is instrumental in identifying potential biological targets and understanding the binding mode of a compound. nih.gov

In the context of phenoxy amidine derivatives, molecular docking could be employed to screen for potential protein targets. For example, based on their structural features, these compounds might be docked against enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are relevant in inflammation. frontiersin.org The docking process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring function to evaluate the binding affinity of different poses. frontiersin.org

The results of a docking study are typically presented as a binding energy or a docking score, with lower values indicating a more favorable interaction. f1000research.com The analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-receptor complex. bohrium.com

Table 2: Illustrative Molecular Docking Results for a Phenoxy Amidine Derivative against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Phenoxy Amidine Analog | -8.5 | TYR124, PHE325, ASP46 |

| Reference Inhibitor | -9.2 | TYR124, PHE325, VAL120 |

This table contains illustrative data based on findings for similar compound classes. frontiersin.org

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformation

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. rootspress.org

An MD simulation of a phenoxy amidine derivative bound to its putative target would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms to predict their motion. The stability of the complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. rootspress.org A stable RMSD suggests that the ligand remains bound in a consistent orientation. rootspress.org

Furthermore, MD simulations can be used to calculate the binding free energy, which provides a more accurate prediction of the binding affinity than docking scores alone.

In Silico Prediction of Biological Activities and ADME-Related Properties (excluding human ADME/toxicity)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov

For a compound like this compound, various ADME-related properties can be predicted using computational models:

Physicochemical Properties: Parameters such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated. These are often evaluated against established rules like Lipinski's rule of five to assess drug-likeness. nih.gov

Absorption: Models can predict properties like gastrointestinal (GI) absorption and permeability through cell membranes (e.g., Caco-2 permeability). nih.gov

Metabolism: Predictions can be made regarding the compound's potential to be a substrate or inhibitor of key metabolic enzymes, such as cytochrome P450 (CYP) isoforms. nih.gov

Table 3: Predicted ADME-Related Properties for a Hypothetical Phenoxy Amidine Derivative

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's rules |

| LogP | 2.5 | Optimal lipophilicity for permeability |

| TPSA | 65 Ų | Good potential for oral absorption |

| GI Absorption | High | Likely to be well-absorbed from the gut. nih.gov |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. nih.gov |

This table presents hypothetical data based on common in silico prediction tools.

Virtual Screening Strategies for Novel Chemical Scaffolds and Hit Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based.

Structure-Based Virtual Screening (SBVS): This method involves docking a large number of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach searches for molecules that are structurally similar to known active compounds, often using pharmacophore models or 2D shape similarity.

For the discovery of novel phenoxy amidine derivatives, a virtual screening campaign could be initiated using a known active compound as a starting point. A library of commercially available or synthetically accessible compounds could be screened to identify new hits with potentially improved properties. Consensus scoring, which combines the results from multiple screening methods, can enhance the accuracy of hit identification.

Advanced Analytical and Characterization Techniques for Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of newly synthesized compounds. currenta.denih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. currenta.de This high degree of mass accuracy allows for the unambiguous determination of a molecule's elemental formula from its exact mass. longdom.org

For 4-(3-Fluorophenoxy)butanimidamide, with a chemical formula of C₁₀H₁₃FN₂O, HRMS would be the primary technique to confirm its elemental composition. The technique is highly sensitive, capable of providing structural information from minute sample quantities. currenta.de By ionizing the molecule (commonly using electrospray ionization, ESI) and measuring its exact mass, researchers can differentiate it from other compounds with the same nominal mass but different elemental formulas. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments on an HRMS platform can provide valuable structural information. nih.gov In this process, the molecular ion of this compound is isolated and fragmented. The resulting fragment ions are also measured with high mass accuracy, allowing chemists to piece together the compound's structure by identifying the characteristic losses of specific functional groups. longdom.org

Hypothetical HRMS Data for this compound

The following table illustrates the type of data that would be obtained from an HRMS analysis.

| Parameter | Expected Value |

| Chemical Formula | C₁₀H₁₃FN₂O |

| Monoisotopic Mass | 196.1012 u |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Adduct | [M+H]⁺ |

| Observed m/z | 197.1085 |

This data is for illustrative purposes and represents the theoretical values for the compound.

Advanced Spectroscopic Methods for Elucidating Chemical Structure (e.g., 2D NMR, X-ray Crystallography)

While HRMS confirms the elemental formula, advanced spectroscopic methods are required to determine the precise arrangement of atoms and the connectivity within the molecule.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR)

2D NMR spectroscopy provides a detailed map of the molecular structure by revealing correlations between different nuclei (typically ¹H and ¹³C). researchgate.netuchile.cl For a molecule like this compound, several 2D NMR experiments would be crucial for its structural elucidation:

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to map the sequence of protons along the butanimidamide (B92998) chain and to confirm the substitution pattern on the fluorophenyl ring. researchgate.net

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached. acs.org This is essential for assigning the carbon signals in the ¹³C NMR spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is a powerful tool for connecting the different fragments of the molecule, such as linking the butoxy chain to the fluorophenoxy group via the ether linkage and confirming the position of the imidamide group. researchgate.net

Hypothetical 2D NMR Correlations for this compound

| HMBC Correlation | Atoms Involved | Structural Information Confirmed |

| H4 → C (Aromatic) | Protons on C4 of the butane (B89635) chain to the aromatic carbon attached to the ether oxygen. | Confirms the ether linkage between the phenoxy and butoxy groups. |

| H2 → C1 | Protons on C2 of the butane chain to the imidamide carbon (C1). | Confirms the position of the imidamide group at the end of the chain. |

This data is for illustrative purposes and represents expected correlations.

X-ray Crystallography

X-ray crystallography offers the most definitive structural information by providing a three-dimensional model of the molecule at atomic resolution. uq.edu.aurigaku.com This technique requires the compound to be in a crystalline form. When a single crystal is irradiated with X-rays, the resulting diffraction pattern can be analyzed to determine the precise coordinates of every atom in the molecule, as well as bond lengths and angles. ncsu.edu For this compound, a successful crystallographic analysis would unambiguously confirm its constitution and conformation in the solid state. rigaku.com It is the gold standard for structural determination. nih.gov

Chromatographic Methods (e.g., LC-MS/MS, UHPLC-HRMS) for Complex Sample Analysis and Quantitative Research

Chromatographic methods are essential for separating the target compound from impurities or from other components in a complex matrix, such as in biological fluids or environmental samples. onlineorganicchemistrytutor.com Coupling liquid chromatography with mass spectrometry combines the separation power of the former with the detection sensitivity and specificity of the latter. nih.gov

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

This technique is the benchmark for quantitative analysis due to its high sensitivity and selectivity. drugtargetreview.combioxpedia.com An LC system separates the components of a mixture, and the eluting compounds are then ionized and analyzed by a tandem mass spectrometer (typically a triple quadrupole). For quantitative studies of this compound, a specific precursor-to-product ion transition is monitored, which dramatically reduces background noise and allows for precise measurement even at very low concentrations. chromatographyonline.com

UHPLC-HRMS (Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry)

This modern technique combines the high separation efficiency and speed of UHPLC with the precise mass measurement capabilities of HRMS. nih.govmdpi.com Using UHPLC allows for much faster analysis times and better resolution of complex mixtures compared to conventional HPLC. The coupling to an HRMS detector enables both the quantification of the target compound and the simultaneous identification of unknown metabolites or impurities by determining their elemental formulas. nih.govresearchgate.net This is particularly valuable in drug metabolism studies and for impurity profiling during chemical synthesis.

Future Directions and Translational Research Potential Preclinical Focus

Optimization Strategies for Enhanced Potency and Selectivity in Preclinical Models

Initial screening of a novel compound often reveals modest activity and potential off-target effects. Optimization is therefore a critical step. For 4-(3-Fluorophenoxy)butanimidamide, a systematic structure-activity relationship (SAR) study would be essential. This involves synthesizing a series of analogues to probe how modifications to its chemical structure affect its biological activity.

For instance, the position of the fluorine atom on the phenyl ring could be altered, or different halogen atoms could be substituted to fine-tune electronic properties and binding interactions. The butanimidamide (B92998) side chain could also be modified in terms of its length, rigidity, and basicity to improve target engagement. The goal of these modifications would be to enhance the compound's potency—the concentration required to produce a desired biological effect—and its selectivity towards the intended biological target over other related proteins.

An example of such an optimization process can be seen in the development of inhibitors for Src kinase, a protein involved in cancer. Researchers systematically modified a lead compound, exploring different substitutions on the quinoline (B57606) core and aniline (B41778) moiety to achieve a significant increase in potency and selectivity. nih.gov A similar approach could be applied to this compound to identify a derivative with the most promising preclinical profile.

A hypothetical optimization campaign for this compound could yield data such as that presented in Table 1.

Table 1: Hypothetical Potency and Selectivity Data for Analogs of this compound

| Compound ID | Modification | Target Potency (IC₅₀, nM) | Selectivity vs. Off-Target 1 (Fold) | Selectivity vs. Off-Target 2 (Fold) |

|---|---|---|---|---|

| Lead-001 | This compound | 500 | 10 | 5 |

| Analog-002 | 4-(4-Fluorophenoxy)butanimidamide | 250 | 20 | 10 |

| Analog-003 | 4-(3-Chlorophenoxy)butanimidamide | 400 | 15 | 8 |

| Analog-004 | 3-(3-Fluorophenoxy)propanimidamide | 600 | 8 | 4 |

This data is hypothetical and for illustrative purposes only.

Development of this compound as Chemical Probes for Biological Systems

A well-characterized and potent derivative of this compound could be developed into a chemical probe. Chemical probes are small molecules used to study the function of proteins and other biomolecules in cells and living organisms. nih.gov To serve as a good chemical probe, a compound should be potent, selective, and its mechanism of action should be well understood.

The development of a chemical probe from this compound would involve attaching a "tag" to the molecule. This tag could be a fluorescent group for imaging applications, a biotin (B1667282) group for affinity purification of the target protein, or a photo-reactive group for covalently labeling the target. Such probes would be invaluable tools for identifying the specific protein(s) that this compound interacts with and for elucidating its mechanism of action at a molecular level. Natural products have historically served as a rich source for the development of chemical probes to investigate complex biological processes. nih.gov

Exploration of Novel Therapeutic Indications and Mechanistic Pathways (preclinical stage)

The initial biological activity of this compound might point towards a specific therapeutic area. However, its mechanism of action could suggest its utility in other diseases. A broad-based screening approach in various disease models could uncover novel therapeutic indications.

For example, if the compound is found to modulate a particular kinase, its potential as an anti-cancer agent would be a primary focus. nih.gov However, as kinases are involved in a wide range of cellular processes, it could also be investigated for inflammatory diseases, neurodegenerative disorders, or metabolic conditions. Preclinical studies in animal models of these diseases would be necessary to validate any new therapeutic hypotheses. Understanding the downstream signaling pathways affected by the compound would be crucial in pinpointing the most relevant disease indications.

Integration into Fragment-Based Drug Discovery or Combinatorial Chemistry Libraries

The core structure of this compound could serve as a valuable starting point for fragment-based drug discovery (FBDD) or as a scaffold for combinatorial chemistry libraries. FBDD is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. nih.govnih.govresearchgate.net The fluorophenoxy and butanimidamide moieties could be considered as individual fragments or combined as a larger fragment for screening against a panel of therapeutic targets.

The modular nature of the this compound structure also lends itself to combinatorial chemistry. By systematically combining a variety of substituted phenols with different amidine-containing side chains, a large library of related compounds can be rapidly synthesized. This library can then be screened against multiple targets to identify hits for a range of therapeutic areas. The design and synthesis of such libraries are a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to find novel drug candidates.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(3-Fluorophenoxy)butanimidamide, and how can reaction conditions be optimized?

- Answer : A factorial design approach is recommended to optimize reaction parameters such as temperature, solvent polarity, and molar ratios of precursors. For example, a 2^k factorial design (where k = number of variables) can identify interactions between variables and their impact on yield . Pre-experimental screening (e.g., using Taguchi methods) can prioritize critical factors like fluorophenoxy group reactivity and amidine stability. Post-synthesis characterization via NMR (¹H/¹³C/¹⁹F) and LC-MS is essential to confirm structural fidelity .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

- Answer : Conduct accelerated stability studies using controlled environments (e.g., 40°C/75% RH for 6 months) to simulate long-term storage. Monitor degradation via HPLC-UV or mass spectrometry. For photostability, expose samples to UV-Vis light (ICH Q1B guidelines) and track byproduct formation. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Q. Which analytical techniques are critical for characterizing impurities in this compound?

- Answer : High-resolution mass spectrometry (HR-MS) and tandem MS/MS can identify low-abundance impurities. Pair with orthogonal methods like ion chromatography for ionic byproducts or headspace GC-MS for volatile degradation products. Quantify impurities using validated HPLC methods with photodiode array detection (PDA) to ensure specificity .

Advanced Research Questions

Q. How can computational modeling enhance the design of this compound derivatives with improved bioactivity?

- Answer : Use density functional theory (DFT) to map electronic properties (e.g., HOMO/LUMO energies) and predict sites for structural modification. Molecular dynamics (MD) simulations can assess ligand-receptor binding kinetics. Integrate AI-driven tools (e.g., COMSOL Multiphysics) for multi-parameter optimization of substituent effects on solubility and target affinity .

Q. What experimental strategies resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?

- Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities. Validate in vitro-in vivo extrapolation (IVIVE) using hepatocyte clearance assays and microsomal stability tests. Cross-validate with portal vein-cannulated animal models to assess first-pass metabolism .

Q. How can researchers optimize membrane-based separation processes for large-scale purification of this compound?

- Answer : Employ response surface methodology (RSM) to optimize parameters like transmembrane pressure, pH, and membrane pore size. Use asymmetric cellulose acetate membranes for high selectivity. Monitor fouling via flux decline analysis and implement pulsed flow to mitigate concentration polarization .

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in toxicology studies of this compound?

- Answer : Use non-parametric regression (e.g., LOESS smoothing) or Bayesian hierarchical models to capture non-linear trends. For threshold identification, apply benchmark dose (BMD) modeling with PROAST software. Validate with Akaike information criterion (AIC) to compare model fits .

Data and Methodology Tables

Table 1 : Example Factorial Design for Synthesis Optimization

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 60 | 90 |

| Solvent (DMF/H2O ratio) | 1:3 | 3:1 |

| Catalyst loading (mol%) | 5 | 15 |

Table 2 : Stability Study Results (Accelerated Conditions)

| Time (months) | Purity (%) | Major Degradant (%) |

|---|---|---|

| 0 | 99.8 | 0.02 |

| 3 | 98.5 | 0.75 |

| 6 | 97.2 | 1.90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.